

An In-depth Technical Guide to 5-Ethylsalicylaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Ethyl-2-hydroxybenzaldehyde

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Introduction

5-Ethylsalicylaldehyde, a substituted aromatic aldehyde, is a molecule of growing interest in synthetic chemistry and drug discovery. Its unique structural features, comprising a hydroxyl group and an aldehyde ortho to each other on a benzene ring, along with an ethyl substituent at the 5-position, impart a distinct reactivity profile that makes it a valuable intermediate in the synthesis of a wide range of organic compounds. This guide provides a comprehensive overview of the physical and chemical properties of 5-Ethylsalicylaldehyde, detailed synthesis protocols, an analysis of its chemical reactivity, and a review of its current and potential applications, particularly in the realm of medicinal chemistry.

Physicochemical Properties

5-Ethyl-2-hydroxybenzaldehyde (IUPAC name) is characterized by the following properties. While some experimental data is available, other values are derived from computational models and data for structurally similar compounds.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ O ₂	PubChem[1]
Molecular Weight	150.17 g/mol	PubChem[1]
Physical State	Solid or liquid	LookChem[2]
Melting Point	-5 °C (experimental, unconfirmed)	UNI ScholarWorks[3]
Boiling Point	238.1 °C at 760 mmHg	Guidechem[4]
Density	1.134 g/cm ³	Guidechem[4]
Flash Point	97.2 °C	Guidechem[4]
Solubility	Insoluble in water; soluble in common organic solvents.	Sigma-Aldrich
CAS Number	52411-35-5	PubChem[1]

Note on Physical State and Melting Point: There is a discrepancy in the reported physical state of 5-Ethylsalicylaldehyde, with some suppliers listing it as a solid or liquid. An early report from 1941 cites a melting point of -5 °C for the product of a Duff reaction, which crystallized upon cooling. This value is unusually low for a compound of this molecular weight and may require further experimental verification.

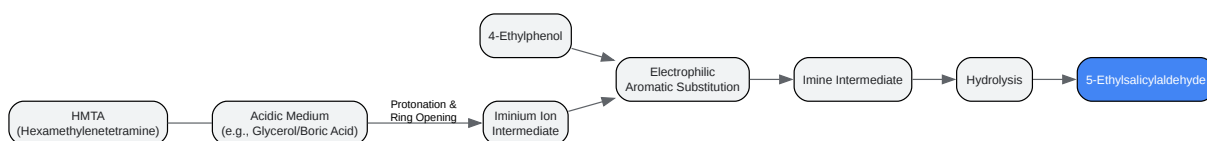
Synthesis of 5-Ethylsalicylaldehyde

The introduction of a formyl group onto an activated aromatic ring, such as a phenol, is a cornerstone of synthetic organic chemistry. For the ortho-formylation of 4-ethylphenol to yield 5-Ethylsalicylaldehyde, two classical methods are predominantly employed: the Duff reaction and the Reimer-Tiemann reaction.

The Duff Reaction: A Practical Approach

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[5] This method is known for its operational simplicity and preferential ortho-formylation of phenols.

Mechanism of the Duff Reaction: The reaction proceeds through the initial formation of an iminium ion from the protonation and ring-opening of HMTA. This electrophile then attacks the electron-rich aromatic ring of the phenoxide, preferentially at the ortho position due to the directing effect of the hydroxyl group. Subsequent hydrolysis of the resulting imine intermediate yields the desired salicylaldehyde.



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Caption: Workflow for the synthesis of 5-Ethylsalicylaldehyde via the Duff reaction.

Experimental Protocol (Duff Reaction): A study by Duff and Bills (1941) describes the synthesis of 2-Hydroxy-5-ethylbenzaldehyde from p-ethylphenol.[3] The following is a generalized procedure based on their work:

- A mixture of anhydrous glycerol and boric acid is heated to 150-160 °C to form glyceroboric acid.
- An intimate mixture of 4-ethylphenol and hexamethylenetetramine is added portion-wise to the hot glyceroboric acid with vigorous stirring.
- The reaction mixture is maintained at 150-165 °C for approximately 20 minutes.
- After cooling, the mixture is acidified with dilute sulfuric acid.
- The product, 5-Ethylsalicylaldehyde, is then isolated by steam distillation.

This method was reported to yield 11g of product from 50g of p-ethylphenol (18% yield).[3] The product was described as crystallizing on cooling with a melting point of -5 °C.[3]

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, employing chloroform in a basic solution. The reactive species is dichlorocarbene, which is

generated in situ.

Mechanism of the Reimer-Tiemann Reaction: Under basic conditions, chloroform is deprotonated to form the trichloromethyl anion, which then eliminates a chloride ion to generate dichlorocarbene. The phenoxide ion, formed by the deprotonation of the phenol, attacks the electrophilic dichlorocarbene. A series of steps, including hydrolysis, leads to the formation of the aldehyde.

Spectroscopic Characterization (Predicted and Comparative)

While specific, experimentally verified spectra for 5-Ethylsalicylaldehyde are not readily available in the literature, its spectral characteristics can be predicted based on the analysis of its functional groups and comparison with structurally related compounds like salicylaldehyde and 5-substituted salicylaldehydes.

¹H NMR Spectroscopy (Predicted)

- **Aldehyde Proton (-CHO):** A singlet is expected in the region of δ 9.5-10.5 ppm.
- **Phenolic Proton (-OH):** A broad singlet, which can be exchangeable with D₂O, is anticipated between δ 10.0-12.0 ppm, shifted downfield due to intramolecular hydrogen bonding with the carbonyl oxygen.
- **Aromatic Protons:** Three protons on the aromatic ring will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
 - The proton ortho to the aldehyde group is expected to be a doublet.
 - The proton ortho to the hydroxyl group will likely be a doublet of doublets.
 - The proton meta to both the aldehyde and hydroxyl groups will appear as a singlet or a narrow doublet.
- **Ethyl Group (-CH₂CH₃):** A quartet for the methylene protons (-CH₂) around δ 2.6 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2 ppm.

¹³C NMR Spectroscopy (Predicted)

- Carbonyl Carbon (-CHO): A signal is expected in the downfield region, typically around δ 190-200 ppm.
- Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a lower chemical shift (more shielded) and the carbon bearing the aldehyde group at a higher chemical shift (more deshielded).
- Ethyl Group Carbons (-CH₂CH₃): Two signals are anticipated for the methylene and methyl carbons.

Infrared (IR) Spectroscopy (Predicted)

- O-H Stretch: A broad absorption band is expected in the region of 2700-3300 cm⁻¹ due to the intramolecularly hydrogen-bonded hydroxyl group.
- C-H Stretch (Aldehyde): Two weak bands are characteristic of the aldehyde C-H stretch, typically appearing around 2850 and 2750 cm⁻¹.
- C=O Stretch (Aldehyde): A strong, sharp absorption band is expected between 1650-1680 cm⁻¹. The conjugation with the aromatic ring and the intramolecular hydrogen bonding will shift this band to a lower wavenumber compared to a non-conjugated aldehyde.
- C=C Stretch (Aromatic): Several bands of medium intensity are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at $m/z = 150$. A significant fragment corresponding to the loss of a hydrogen atom (M-1) is also anticipated. Other characteristic fragments may arise from the cleavage of the ethyl group or the formyl group.

Chemical Reactivity

The chemical reactivity of 5-Ethylsalicylaldehyde is governed by the interplay of its three functional components: the aromatic ring, the hydroxyl group, and the aldehyde group.

- **Aldehyde Group:** This group is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines (Schiff bases) with primary amines.
- **Hydroxyl Group:** The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also be alkylated or acylated.
- **Aromatic Ring:** The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and ethyl groups. These groups direct incoming electrophiles to the ortho and para positions.

The ethyl group at the 5-position has a mild electron-donating effect through hyperconjugation and induction, which can subtly influence the reactivity of the other functional groups compared to unsubstituted salicylaldehyde.

Applications in Drug Discovery and Research

While specific applications of 5-Ethylsalicylaldehyde in marketed drugs are not widely documented, salicylaldehyde and its derivatives are recognized as privileged scaffolds in medicinal chemistry. They serve as versatile starting materials for the synthesis of a wide array of heterocyclic compounds and other complex molecules with diverse biological activities.

- **Schiff Base Formation:** Salicylaldehydes readily react with primary amines to form Schiff bases. These compounds and their metal complexes have been extensively investigated for their antimicrobial, antifungal, and anticancer properties.^{[3][6]} The ethyl group in 5-Ethylsalicylaldehyde can be used to modulate the lipophilicity and steric properties of the resulting Schiff bases, potentially influencing their biological activity and pharmacokinetic profiles.
- **Synthesis of Heterocycles:** The ortho-hydroxyaldehyde functionality is a key synthon for the construction of various oxygen-containing heterocycles, such as coumarins, chromones, and benzofurans. These scaffolds are present in numerous biologically active natural products and synthetic drugs.
- **Covalent Inhibitors:** The aldehyde group of salicylaldehydes can act as a "warhead" in the design of covalent inhibitors, which form a stable bond with a target protein. A recent study highlighted the use of a salicylaldehyde moiety to develop a covalent inhibitor for the

ALKBH5 protein, a demethylase implicated in cancer.[7] 5-Ethylsalicylaldehyde could be explored in similar strategies to fine-tune the reactivity and selectivity of such inhibitors.

- Antioxidant and Anti-inflammatory Agents: Phenolic compounds are well-known for their antioxidant properties. The synthesis of secondary amine derivatives from salicylaldehyde has been shown to yield compounds with significant antioxidant and moderate anti-inflammatory activities.[8]

Safety and Handling

5-Ethylsalicylaldehyde is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Ethylsalicylaldehyde is classified as:
 - Harmful if swallowed (Acute toxicity, oral)[1]
 - Causes skin irritation[1]
 - Causes serious eye irritation[1]
 - May cause respiratory irritation[1]
- Precautionary Measures:
 - Wear protective gloves, eye protection, and face protection.
 - Use only in a well-ventilated area.
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.
 - Wash skin thoroughly after handling.
 - Do not eat, drink, or smoke when using this product.
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

5-Ethylsalicylaldehyde is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery and materials science. Its straightforward synthesis from readily available starting materials, combined with its diverse reactivity, makes it an attractive intermediate for the creation of complex molecular architectures. While a comprehensive experimental characterization, particularly high-resolution spectroscopic data, is not yet widely published, its properties can be reliably predicted. Further research into the biological activities of derivatives of 5-Ethylsalicylaldehyde is warranted and may lead to the discovery of novel therapeutic agents. As with all chemical reagents, proper safety protocols must be followed during its handling and use.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Ethylsalicylaldehyde: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600150#5-ethylsalicylaldehyde-physical-and-chemical-properties]

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